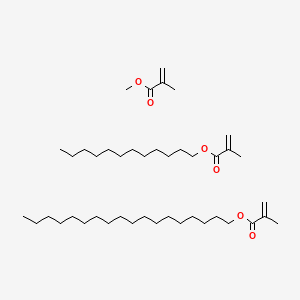
1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group attached to a dimethylbutanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one typically involves the reaction of 4-methoxyphenol with a suitable alkylating agent under controlled conditions. One common method includes the use of cesium carbonate as a base and copper(I) chloride as a catalyst in a solvent like 1-methyl-2-pyrrolidinone . The reaction is carried out under reflux with nitrogen atmosphere to ensure an inert environment.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and waste management protocols are crucial in industrial settings to handle hazardous chemicals and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and ethers.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels .
Comparaison Avec Des Composés Similaires
- 4-(4-Methoxyphenoxy)benzaldehyde
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparison: 1-(4-Methoxyphenoxy)-3,3-dimethylbutan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Propriétés
Numéro CAS |
39489-43-5 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-(4-methoxyphenoxy)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)12(14)9-16-11-7-5-10(15-4)6-8-11/h5-8H,9H2,1-4H3 |
Clé InChI |
GUKJNWZZYFEWDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)COC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




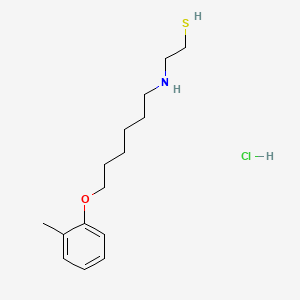

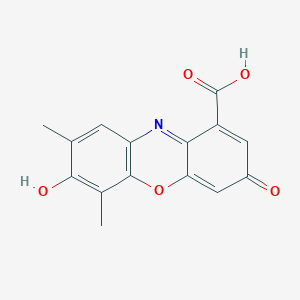

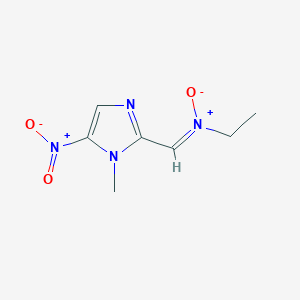
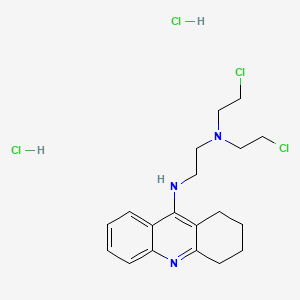
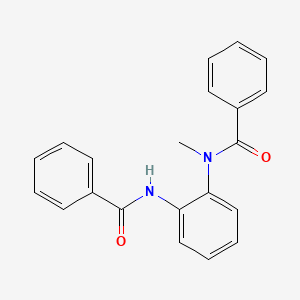
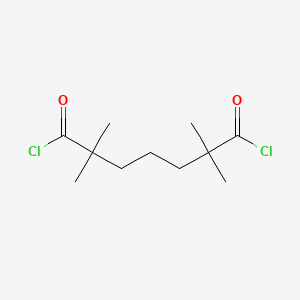

![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)

